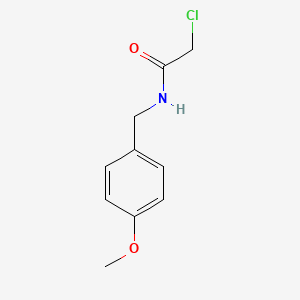

2-クロロ-N-(4-メトキシベンジル)アセトアミド

概要

説明

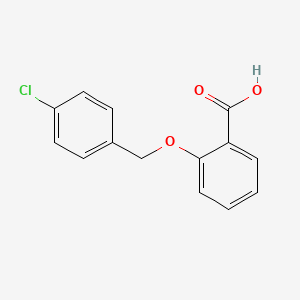

“2-chloro-N-(4-methoxybenzyl)acetamide” is a chemical compound with the CAS Number: 81494-05-5 . It has a molecular weight of 213.66 . The IUPAC name for this compound is 2-chloro-N-(4-methoxybenzyl)acetamide .

Molecular Structure Analysis

The InChI code for “2-chloro-N-(4-methoxybenzyl)acetamide” is 1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-(4-methoxybenzyl)acetamide” is 213.66 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results科学的研究の応用

薬理学

薬理学では、2-クロロ-N-(4-メトキシベンジル)アセトアミドは、様々な薬理活性化合物の合成における前駆体としての可能性が研究されています。 そのベンジルアセトアミド部分は、特にシナプス伝達の調節が求められる神経疾患を標的とする新規治療薬の開発における重要な構成要素となり得ます .

有機合成化学

この化合物は、特にベンジル化アミン形成における有機合成の中間体として役立ちます。それは、求核置換反応などの反応や、複雑な合成経路におけるアミンの保護基として利用されます。 化合物に存在するクロロ基とメトキシ基は多様な反応性を示し、多段階合成プロセスにおける選択的変換を可能にします .

材料科学

材料科学では、2-クロロ-N-(4-メトキシベンジル)アセトアミドは、新規材料の合成における役割について調査される可能性があります。 その分子構造は、熱安定性の向上や独自の光学特性など、特定の特性を持つポリマーの開発に貢献する可能性があります .

分析化学

分析化学者は、2-クロロ-N-(4-メトキシベンジル)アセトアミドを、クロマトグラフィー法における標準物質または試薬として用いる可能性があります。 その明確なスペクトル特性は、機器の校正を支援したり、複雑な混合物の定性および定量分析における参照化合物として役立ちます .

生化学研究

生化学研究では、この化合物の反応性は、基質または阻害剤として作用する可能性のある酵素触媒反応の研究に注目されています。 また、タンパク質-リガンド相互作用の研究にも使用され、結合機構と構造的コンフォメーション変化に関する洞察を提供します .

環境科学

環境科学者は、2-クロロ-N-(4-メトキシベンジル)アセトアミドの汚染物質の分解における使用を検討する可能性があります。 その化学構造は、環境中の有害な有機化合物の分解を支援する触媒系の一部となる可能性があり、よりクリーンで安全な生態系に貢献します .

特性

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYSFUCPCITQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368532 | |

| Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81494-05-5 | |

| Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

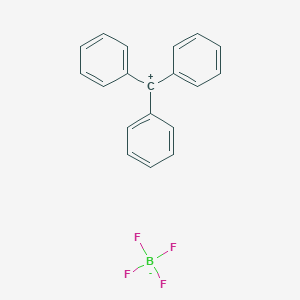

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

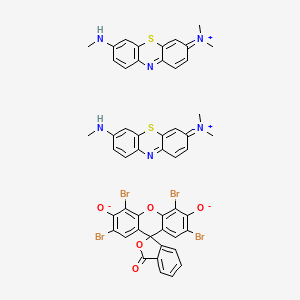

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features and hydrogen bonding patterns observed in N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide?

A1: N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide molecules arrange themselves into distinctive structural patterns due to specific hydrogen bonding interactions []. The molecules are linked together to form a chain of edge-fused centrosymmetric rings. This arrangement is facilitated by two primary hydrogen bonding interactions:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)